molecular formula C9H9NO2 B1452903 trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid CAS No. 731811-62-4

trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid

Numéro de catalogue: B1452903
Numéro CAS: 731811-62-4
Poids moléculaire: 163.17 g/mol
Clé InChI: ZFZMEVZZAIRAHE-RNFRBKRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS 731811-62-4) is a high-value chemical tool in neurological and pharmacological research. It serves as the active core of the potent GPR88 agonist 2-PCCA . GPR88 is an orphan G-protein-coupled receptor highly enriched in the brain's striatum, and it is a promising therapeutic target for psychiatric and neurological disorders such as schizophrenia, bipolar disorder, and addiction . This compound is instrumental in studying striatal function and GPR88's role in the central nervous system. The (1R,2R) stereoisomer has been identified as the more potent enantiomer in functional assays . The compound is supplied as a solid and should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

(1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZMEVZZAIRAHE-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731811-62-4
Record name rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mécanisme D'action

Target of Action

The primary target of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme. NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various biological processes including energy metabolism, DNA repair, and cell death.

Mode of Action

This compound interacts with the NAMPT enzyme, inhibiting its function. This inhibition disrupts the production of NAD, thereby affecting the cellular processes that rely on this coenzyme.

Biochemical Pathways

The inhibition of NAMPT by this compound affects the NAD salvage pathway. This pathway is responsible for the recycling of nicotinamide to NAD. Disruption of this pathway can lead to a decrease in cellular NAD levels, which can affect various downstream processes such as energy metabolism and DNA repair.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier These properties suggest that the compound may have good bioavailability

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in cellular NAD levels. This can have various effects at the molecular and cellular level, including disruption of energy metabolism and impairment of DNA repair mechanisms. The exact effects can vary depending on the specific cell type and physiological context.

Activité Biologique

Trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid, a compound featuring a cyclopropane ring with a pyridine substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9NO2C_9H_9NO_2, with a molecular weight of approximately 165.17 g/mol. The compound's structure is characterized by a three-membered cyclopropane ring that imparts unique reactivity and strain, which can influence its biological interactions.

Biological Activity

This compound has been investigated for various biological activities, particularly its role as a ligand for the GPR88 receptor, which is implicated in several neurological disorders.

Key Findings:

  • GPR88 Modulation : The compound has been shown to modulate GPR88-mediated cAMP production through a Gαi-coupled pathway, indicating its potential as a therapeutic agent in treating basal ganglia-associated disorders .
  • Anticancer Potential : Research indicates that derivatives of cyclopropanecarboxylic acids can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism. This suggests that this compound may have applications in cancer treatment .
  • Antibacterial Activity : Studies have explored the compound's effectiveness against bacterial enzymes, positioning it as a candidate for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by various structural modifications. SAR studies indicate that modifications at the pyridine ring can enhance potency and selectivity towards specific receptors.

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-PCCAC9H9NO2Pyridine substitutionGPR88 agonist
3-Fluoro derivativeC9H8FNO2Fluorine substitutionImproved receptor binding
4-Trifluoromethyl derivativeC9H8F3NEnhanced lipophilicityPotential anticancer activity

Case Studies

  • GPR88 Agonist Study : In vitro assays demonstrated that this compound exhibited an EC50 of 116 nM in CHO cells expressing GPR88, highlighting its potency as a receptor ligand .
  • Cancer Treatment Application : A study involving cyclopropyl amide derivatives showed significant inhibition of NAMPT, suggesting that modifications of this compound could lead to effective cancer therapeutics .

Applications De Recherche Scientifique

Biological Activities

Trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid has shown promising biological activities, making it a target for further investigation in medicinal chemistry. Key areas of research include:

  • Receptor Interaction Studies : The compound has been studied for its binding affinity towards specific receptors, particularly orexin receptors, which are implicated in sleep regulation and appetite control. Understanding these interactions is crucial for evaluating its therapeutic potential .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, warranting further exploration into its mechanisms of action and efficacy against various cancer cell lines .

Case Study 1: Fragment-Based Drug Design

A study published in the Journal of Medicinal Chemistry highlighted the identification of amides derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. This research underscores the potential of this compound class in developing new therapeutic agents targeting oxidative stress-related diseases .

Case Study 2: Antifibrotic Activity

Research has indicated that derivatives of this compound may possess antifibrotic properties, suggesting their utility in treating fibrotic diseases such as pulmonary fibrosis. Further studies are needed to elucidate the specific pathways involved .

Analyse Des Réactions Chimiques

Table 1: Cyclopropanation Reaction Conditions and Outcomes

MethodCatalystYield (%)DiastereoselectivitySource
Co(II)-Porphyrin[Co(3,5-Di Bu-ChenPhyrin)]97% ee>20:1 dr
Pd(OAc)₂/DiazomethanePd(OAc)₂49–60trans-selective

Functional Group Transformations

The carboxylic acid undergoes typical derivatization reactions:

Amidation

  • Reacts with amines (e.g., (2S,3S)-2-amino-3-methylpentylamine) via acid chloride intermediates to form bioactive amides. Yields range from 49% to 98% after Boc deprotection ( ).

  • Example : Formation of GPR88 agonist 2-PCCA ([1R,2R]-configuration) with EC₅₀ = 373 nM ( ).

Esterification

  • Converted to methyl/ethyl esters using Amberlyst-15 or Nafion-H catalysts, critical for improving solubility in pharmacological studies ( ).

Cross-Coupling Reactions

The pyridyl moiety participates in Suzuki-Miyaura couplings to introduce aryl groups:

  • Suzuki Coupling : Reacts with 4-(methoxymethyl)phenylboronic acid under Pd(dppf)Cl₂ catalysis to yield biphenyl derivatives (64% yield) ( ).

  • Microwave-Assisted Coupling : Achieves rapid coupling (160°C, 6 min) with 4-propylphenylboronic acid for SAR studies ( ).

Stereochemical Considerations

  • Chiral Resolution : Diastereomers are separated via chiral HPLC, with (1R,2R)-isomer showing 5x higher GPR88 activity than (1S,2S)-counterpart ( ).

  • Impact of Configuration : (1R,2R)-isomer exhibits superior clogP (6.19) and blood-brain barrier penetration (log BB = 0.20) compared to (1S,2S)-isomer ( ).

Comparative Reactivity with Analogues

Replacing the pyridyl group alters reactivity and bioactivity:

Table 3: Structural Modifications and Effects

Compound ModificationKey ChangeBiological OutcomeSource
Pyridyl → Phenyl (6a)Reduced potency (EC₅₀ = 1.25 μM)Retains GPR88 activity
Cyclopropane → Methylene (6b)Loss of activityInactive at GPR88
Trifluoromethyl substitutionEnhanced lipophilicityImproved orexin receptor binding

Degradation and Stability

  • Thermal Stability : Stable under reflux conditions in dichloromethane or toluene ( ).

  • Oxidative Sensitivity : Susceptible to free radical oxidation at elevated temperatures, requiring inert atmospheres for long-term storage ( ).

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Pyridinyl Substituted Cyclopropanecarboxylic Acids

trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid
  • Key Differences : The pyridin-3-yl analog (vs. 2-yl) exhibits distinct binding interactions. In nicotinamide phosphoribosyltransferase (NAMPT) inhibition, the 3-yl derivative showed potent activity (IC₅₀ < 10 nM) due to optimized hydrogen bonding with D174 in the enzyme's active site .
  • Stereochemical Impact : The trans-configuration is critical; cis isomers display reduced potency .
trans-2-(Pyridin-4-yl)cyclopropanecarboxylic Acid
  • Structural Features : The 4-yl substitution alters the nitrogen's position, reducing electronic effects on the carboxylic acid group. This derivative has a predicted pKa of 3.99, slightly lower than the 2-yl analog, influencing solubility and ionization .

Table 1: Pyridinyl-Substituted Analogs

Compound Substituent Position Biological Target Key Activity/Property Reference
trans-2-(Pyridin-2-yl) 2-yl GPR130 Activator, brain-penetrant
trans-2-(Pyridin-3-yl) 3-yl NAMPT IC₅₀ < 10 nM
trans-2-(Pyridin-4-yl) 4-yl N/A pKa = 3.99 (predicted)

Aryl and Heteroaryl Substituted Analogs

Fluorophenyl and Biphenyl Derivatives
  • trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid : Fluorine atoms enhance metabolic stability and enzyme binding. This compound is a key intermediate in ticagrelor synthesis, produced in 95% yield via hydrolysis of its nitrile precursor .
  • Biphenyl Derivatives (e.g., Compound 9d) : Substitutions like biphenyl-3-yl improve lipophilicity, favoring interactions with hydrophobic enzyme pockets (e.g., O-acetylserine sulfhydrylase) .
Heteroaliphatic Substitutions
  • Compound 13h : Features a dimethyl morpholine group at the 3′ position, showing potent inhibition of bacterial cysteine biosynthesis enzymes (Ki = 0.8 µM) .

Table 2: Aryl/Heteroaryl-Substituted Analogs

Compound Substituent Biological Target Key Property/Activity Reference
trans-2-(3,4-Difluorophenyl) 3,4-difluorophenyl Ticagrelor intermediate 95% synthesis yield
trans-2-([1,1′-Biphenyl]-3-yl) (Compound 9d) Biphenyl-3-yl Enzyme inhibitors Enhanced lipophilicity
Compound 13h Dimethyl morpholine Cysteine biosynthesis Ki = 0.8 µM

Functionalized Cyclopropanecarboxylic Acids

Boronate and Trifluoromethyl Derivatives
  • trans-2-(Pinacolatoboron)cyclopropanecarboxylic Acid : The boronate group enables Suzuki-Miyaura cross-coupling for further derivatization (e.g., in PET tracer synthesis) .
  • (±)-trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid : The CF₃ group increases lipophilicity (logP ≈ 2.1), enhancing blood-brain barrier penetration .

Table 3: Functionalized Analogs

Compound Functional Group Application Key Property Reference
trans-2-(Pinacolatoboron) Boronate Suzuki coupling Molecular weight: 212.05
(±)-trans-2-(Trifluoromethyl) CF₃ CNS-targeted drugs logP ≈ 2.1

Stereochemical and Conformational Effects

  • trans vs. cis Isomers: Trans isomers generally exhibit superior biological activity. For example, trans-2-(aminomethyl)cyclopropanecarboxylic acid analogs show 10-fold higher GABA receptor affinity than cis counterparts .
  • Cyclopropane Rigidity : The cyclopropane ring restricts rotational freedom, mimicking bioactive conformations of larger molecules (e.g., benzoic acid in enzyme inhibitors) .

Méthodes De Préparation

Asymmetric Cyclopropanation Using Chiral Porphyrin Catalysts

One of the most effective and well-documented methods for preparing trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid involves asymmetric cyclopropanation catalyzed by cobalt(II) chiral porphyrin complexes.

  • Procedure Overview:

    • The starting material is typically a pyridinyl-substituted olefin.
    • The cyclopropanation is carried out using diazo compounds such as diazoacetates.
    • The chiral porphyrin catalyst [Co(3,5-Di-tert-butyl-ChenPhyrin)] facilitates the reaction, promoting high diastereo- and enantioselectivity.
    • The reaction yields the trans-substituted cyclopropane ester intermediate with enantiomeric excess (ee) up to 97%, as confirmed by chiral HPLC analysis.
    • Subsequent hydrolysis of the ester affords the target this compound.
  • Key Findings:

    • The use of Co(II) chiral porphyrin catalysts is critical for asymmetric induction.
    • The method provides excellent control over stereochemistry, yielding predominantly the (1R,2R)-trans isomer.
    • This approach is scalable and reproducible, making it suitable for pharmaceutical intermediate synthesis.
Step Reagents/Conditions Outcome
Cyclopropanation Pyridinyl olefin + diazoacetate + Co(II) chiral porphyrin catalyst trans-cyclopropane tert-butyl ester (97% ee)
Hydrolysis Acidic or basic hydrolysis This compound

This method was detailed in a 2014 study focusing on GPR88 ligands synthesis, highlighting the asymmetric synthesis route and stereochemical assignment of the product.

One-Pot Catalytic Cyclopropanation and Subsequent Functionalization

An alternative approach involves a one-pot catalytic process combining cyclopropanation and further functionalization steps:

  • Method Description:

    • The reaction starts with an aldehyde and ethyl diazoacetate in the presence of a catalyst such as CuI or Pd2(dba)3.
    • The reaction proceeds under reflux or elevated temperatures (e.g., 80 °C) in solvents like dichloromethane or toluene.
    • After cyclopropanation, the intermediate ester is subjected to further transformations, such as diazomethane treatment, to achieve the desired cyclopropane carboxylic acid derivative.
    • The crude product is purified by flash chromatography on silica gel.
  • Advantages:

    • This one-pot approach reduces the number of purification steps.
    • It allows for efficient monitoring of conversion by NMR, GC/MS, or TLC.
    • The method is adaptable to various substituted pyridinyl aldehydes.
Step Reagents/Conditions Notes
Cyclopropanation Aldehyde + ethyl diazoacetate + CuI or Pd catalyst, reflux in DCM or toluene Formation of cyclopropane ester
Diazomethane treatment Addition at low temperature (-78 °C) Functionalization to acid derivative
Purification Flash chromatography Isolation of pure trans isomer

This catalytic one-pot process was described in a study focusing on trans-cyclopropyl compound synthesis and provides a versatile synthetic route.

Preparation via Acid Chloride Intermediates and Ester Hydrolysis

Another industrially relevant method involves preparation of cyclopropanecarboxylic acid derivatives through acid chloride intermediates:

  • Process Highlights:

    • Starting from cyclopropanecarboxylate esters, the acid chloride is generated by reaction with reagents such as thionyl chloride or oxalyl chloride.
    • The acid chloride intermediate can be isolated or used in situ.
    • Hydrolysis or further reaction yields the this compound.
    • The process involves careful control of pH and temperature to ensure product purity.
    • Extraction steps with solvents like toluene and washes with aqueous acid/base are used to purify the acid.
  • Industrial Scale Notes:

    • This method is suitable for large-scale production.
    • The process includes distillation under reduced pressure and azeotropic drying to remove solvents.
    • The trans stereochemistry is preserved throughout the conversion steps.
Step Reagents/Conditions Outcome
Ester to acid chloride Reaction with SOCl2 or similar reagent trans-cyclopropanecarbonyl chloride
Hydrolysis Acidic aqueous workup This compound
Purification Extraction with toluene, acid/base washes High purity product

This approach is exemplified by patent literature describing preparation of cyclopropyl carboxylic acid derivatives with trans stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Advantages Typical Yield/Enantiomeric Excess Scale Suitability
Asymmetric cyclopropanation with Co(II) chiral porphyrin Pyridinyl olefin, diazoacetate, Co(II) porphyrin catalyst High stereoselectivity, enantioselective 97% ee Laboratory to pilot scale
One-pot catalytic cyclopropanation and functionalization Aldehyde, ethyl diazoacetate, CuI or Pd catalyst, diazomethane Streamlined, fewer purification steps Moderate to high conversion Laboratory scale
Acid chloride intermediate route Cyclopropanecarboxylate ester, SOCl2, aqueous acid/base Industrially scalable, robust High purity Industrial scale

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

  • The compound is synthesized via cyclopropanation reactions. A common method involves coupling pyridine derivatives with cyclopropane precursors under acidic conditions. For example, oxalyl chloride in dichloromethane (DCM) at 40°C facilitates activation of the carboxylic acid group, followed by condensation with amine intermediates . Reduction of trans-2-(p-trifluoromethylphenyl)cyclopropanecarboxylic acid derivatives using LiAlH4 or LiEt3BH can also yield cyclopropane-containing alcohols, which are further functionalized . Reaction optimization (e.g., temperature, catalysts) is critical, as minor deviations may lead to side products like cis-isomers or ring-opening byproducts.

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

  • High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for determining enantiomeric excess (e.g., 99.3% ee achieved in resolved enantiomers of related cyclopropane derivatives) . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, helps confirm trans-configuration via coupling constants (e.g., JAB values for cyclopropane protons). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, respectively.

Q. How does the compound’s stability vary under different storage conditions?

  • Cyclopropane rings are strain-sensitive; thus, this compound should be stored in inert atmospheres (argon/nitrogen) at low temperatures (−20°C) to prevent ring-opening or oxidation. Stability studies using accelerated degradation conditions (e.g., elevated temperature, humidity) combined with HPLC monitoring can identify decomposition pathways .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of enantiopure this compound?

  • A chiral pool approach, leveraging enantiomerically pure starting materials (e.g., resolved amino acids), can induce asymmetry. For example, chiral auxiliaries or catalysts (e.g., Rh2(OAc)4) in cyclopropanation reactions yield high enantiomeric excess. Post-synthetic chiral HPLC separation (as used in GPR130 activator synthesis) further refines stereochemical purity . Computational modeling of transition states aids in predicting stereochemical outcomes.

Q. How does the compound interact with cytochrome P450 enzymes, and what kinetic isotope effects (KIEs) are observed?

  • In studies with cytochrome P450, deuterated analogs of cyclopropane derivatives exhibit significant KIEs (e.g., kH/kD > 2), indicating hydrogen abstraction as a rate-limiting step. This compound’s rigid structure probes enzyme active-site flexibility, with isotopic labeling (e.g., <sup>2</sup>H, <sup>13</sup>C) enabling mechanistic elucidation .

Q. What role does this compound play in designing brain-penetrant therapeutics targeting orphan receptors like GPR130?

  • Its cyclopropane moiety enhances metabolic stability and blood-brain barrier penetration. In GPR130 activators, the pyridinyl group facilitates π-π stacking with aromatic residues in the receptor’s binding pocket, while the carboxylic acid acts as a hydrogen-bond donor. Structure-activity relationship (SAR) studies optimize substituents for potency and selectivity .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported synthetic yields across studies?

  • Variations often arise from differences in catalysts (e.g., Pd vs. Cu in cross-coupling steps) or solvent systems (DMF vs. THF). Systematic replication under controlled conditions (e.g., inert atmosphere, purified reagents) and DOE (Design of Experiments) approaches identify critical variables. For example, trace moisture in DCM may hydrolyze intermediates, reducing yields .

Q. Why do enantiomeric excess values differ between chiral HPLC and NMR analyses?

  • HPLC detects minute impurities (≤0.1%) via high-resolution separation, whereas NMR may overlook low-abundance enantiomers due to signal overlap. Cross-validation using polarimetry or X-ray crystallography resolves such discrepancies .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis (e.g., 160°C for 6 minutes) to accelerate cyclopropanation while minimizing side reactions .
  • Enzymatic Assays : Pair isotopic labeling with stopped-flow kinetics to capture transient intermediates in P450-mediated oxidation .
  • Computational Tools : Apply density functional theory (DFT) to model cyclopropane ring strain and predict reactivity in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.